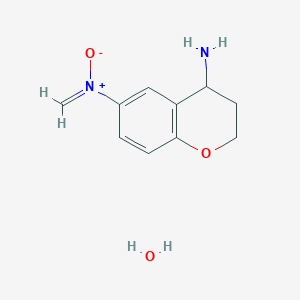
4-Amino-N-methylenechroman-6-amine oxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-methylenechroman-6-amine oxide hydrate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chroman ring system, which is a benzopyran derivative, and an amine oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methylenechroman-6-amine oxide hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the chroman ring.
Formation of the Amine Oxide: The amine oxide functional group is typically formed by oxidizing the amine group using oxidizing agents such as hydrogen peroxide or peracids.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methylenechroman-6-amine oxide hydrate can undergo various chemical reactions, including:
Oxidation: The amine group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The amine oxide group can be reduced back to the amine using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, acid catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Condensation: Imines or Schiff bases.
Scientific Research Applications
4-Amino-N-methylenechroman-6-amine oxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-N-methylenechroman-6-amine oxide hydrate involves its interaction with specific molecular targets. The amine oxide group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the chroman ring system can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
4-Amino-N-methylenechroman-6-amine oxide hydrate can be compared with other similar compounds, such as:
4-Amino-N-methylenechroman-6-amine: Lacks the oxide functional group, which may result in different chemical reactivity and biological activity.
N-Methylenechroman-6-amine oxide: Lacks the amino group, which may affect its ability to participate in certain reactions.
4-Amino-N-methylenechroman: Lacks both the amine oxide and hydrate components, resulting in different properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
CAS No. |
1196154-07-0 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(4-amino-3,4-dihydro-2H-chromen-6-yl)methanimine oxide;hydrate |
InChI |
InChI=1S/C10H12N2O2.H2O/c1-12(13)7-2-3-10-8(6-7)9(11)4-5-14-10;/h2-3,6,9H,1,4-5,11H2;1H2 |
InChI Key |
RJICUTQBSDYHQV-UHFFFAOYSA-N |
Canonical SMILES |
C=[N+](C1=CC2=C(C=C1)OCCC2N)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















